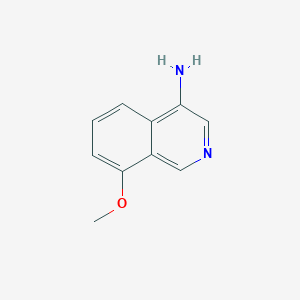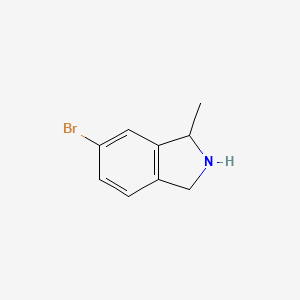
4-Bromo-8-methoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-8-methoxyisoquinoline is an organic compound with the chemical formula C11H8BrNO. It belongs to the class of isoquinolines and has a molecular weight of 261.1 g/mol. This compound is characterized by a yellowish powder appearance and a melting point range of 124-126 °C. Isoquinolines are known for their presence in various natural products and synthetic pharmaceuticals, making them significant in both organic chemistry and medicinal chemistry .
準備方法
The synthesis of 4-Bromo-8-methoxyisoquinoline can be achieved through several methods. One notable method involves the reaction of 8-methoxy-1-naphthoic acid with phosphorus oxychloride, followed by treatment with 4-bromoaniline. Another approach includes the electrocyclic reaction of 2-alkynyl benzyl azides catalyzed by palladium to selectively afford 4-bromoisoquinoline . This reaction is conducted in the presence of PdBr2/CuBr2/LiBr in MeCN . These methods highlight the versatility and efficiency of transition metal-catalyzed reactions in synthesizing substituted isoquinolines.
化学反応の分析
4-Bromo-8-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization Reactions: The compound can undergo cyclization reactions, particularly in the presence of palladium catalysts, to form complex heterocyclic structures.
科学的研究の応用
4-Bromo-8-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of materials with specific electronic and optical properties, making it valuable in the field of materials science.
作用機序
The mechanism of action of 4-Bromo-8-methoxyisoquinoline involves its interaction with molecular targets and pathways within biological systems. . The specific pathways and targets for this compound are still under investigation, but its structural similarity to other bioactive isoquinolines suggests potential interactions with key biological pathways.
類似化合物との比較
4-Bromo-8-methoxyisoquinoline can be compared with other similar compounds, such as:
4-Bromo-7-methoxyquinoline: This compound differs by the position of the methoxy group, which can influence its chemical reactivity and biological activity.
5-Bromo-6-methoxyisoquinoline: Another similar compound with variations in the position of substituents, affecting its properties and applications.
3-Bromo-4-hydroxyquinoline: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological behaviors.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.
特性
IUPAC Name |
4-bromo-8-methoxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-2-3-7-8(10)5-12-6-9(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGRTBWUIZFDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=NC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B7964505.png)


![2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B7964528.png)




![4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B7964566.png)
![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7964567.png)



